molecular formula C16H13BrN2O3 B4393154 5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B4393154
M. Wt: 361.19 g/mol
InChI Key: QWLCWGVFMRMRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the oxadiazole family. It has been synthesized for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole involves the inhibition of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of certain proteins that are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
The compound has been found to have anti-inflammatory and analgesic effects, which are mediated through the inhibition of COX-2 activity. It has also been found to have anti-proliferative effects on cancer cells, which are mediated through the inhibition of certain proteins that are involved in the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential use in the treatment of pain and inflammation-related disorders. Another advantage is its potential use in the treatment of cancer. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole. One direction is the study of its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is the study of its potential toxicity and safety, which may lead to the development of safer and more effective compounds. Additionally, the development of new synthesis methods and modifications to the compound may lead to the development of more potent and selective compounds.

Scientific Research Applications

The compound has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. The compound has also been studied for its potential use in the treatment of cancer, as it has been found to have anti-proliferative effects on cancer cells.

properties

IUPAC Name

5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c1-20-14-4-2-3-11(9-14)16-18-15(22-19-16)10-21-13-7-5-12(17)6-8-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLCWGVFMRMRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-[(4-bromophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.